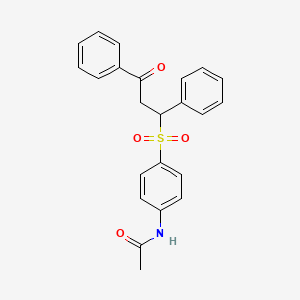
p-(alpha-Phenacylbenzylsulfonyl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide is an aromatic compound having a phenyl ring attached to an acetamido group . It was introduced as an analgesic and antipyretic drug into medical practice in 1886 .
Synthesis Analysis
Acetanilide can be produced by reacting acetic anhydride with aniline . The corresponding acetanilide undergoes chlorosulfonation . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide .Molecular Structure Analysis
The molecular structure of acetanilide derivatives has been studied using spectroscopic analysis and different quantum mechanical studies . The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .Chemical Reactions Analysis
The reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation .Physical And Chemical Properties Analysis
Acetanilide is slightly soluble in water, and stable under most conditions . Pure crystals are plate shaped and appear colorless, white, or in between .Scientific Research Applications
Oxidative Deethylation Studies : A study examined the oxidative deethylation of phenacetin, using rabbit liver microsomes, to understand its metabolic conversion. This research is pivotal in understanding the biochemical pathways and metabolism of phenacetin (Garland, Nelson, & Sasame, 1976).
Metabolism Analysis : Another study focused on the metabolism of phenacetin in rabbits, providing insights into its conversion into other metabolites. This kind of research is essential for understanding the drug's pharmacokinetics (Smith & Williams, 1949).
High-Pressure Liquid Chromatography : A method was developed for determining acetaminophen and phenacetin in plasma using high-pressure liquid chromatography, showcasing its application in therapeutic drug monitoring (Gotelli, Kabra, & Marton, 1977).
Synthesis of Heterocyclic Scaffolds : A study explored the synthesis of novel heterocyclic scaffolds incorporating the acetanilide moiety from thioacetanilides, showing the potential of phenacetin derivatives in the development of new pharmacological agents (Abdel‐Latif et al., 2018).
Inhibition of Methemoglobinemia : Research was conducted on the inhibition of phenacetin- and acetanilide-induced methemoglobinemia in rats, highlighting its potential therapeutic applications (Büch, Buzello, Heymann, & Krisch, 1969).
Dielectric Solubility Profiles : A study investigated the solubilities of phenacetin and its derivatives in dioxane–water mixtures. This research is significant in understanding the physicochemical properties of phenacetin (Paruta, Sciarrone, & Lordi, 1965).
History of Non-opioid Analgesics : A historical perspective on the discovery and development of non-opioid analgesics, including phenacetin, was presented, providing context to its scientific significance (Brune, 1997).
Antibacterial Steroidal Derivatives : A study aimed at synthesizing steroidal heterocycles incorporating the acetanilide moiety, such as phenacetin, for potential use as antibacterial agents, showing its versatility in drug development (Abdelhalim, El-Saidi, Rabie, & Elmegeed, 2007).
Mechanism of Action
Target of Action
Similar compounds such as sulfonamides are known to inhibit dihydrofolate reductase (dhfr), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleotides .
Mode of Action
Based on the structural similarity to sulfonamides, it can be hypothesized that it might inhibit the activity of dhfr, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting dna synthesis .
Biochemical Pathways
If it acts similarly to other sulfonamides, it would affect the folate synthesis pathway, leading to a decrease in the production of nucleotides and inhibition of dna synthesis .
Pharmacokinetics
Similar compounds such as acetanilide are known to be metabolized in the body to paracetamol .
Result of Action
If it acts similarly to other sulfonamides, it would lead to the inhibition of dna synthesis, affecting the growth and proliferation of cells .
Future Directions
Many acetanilide derivatives have been found to have antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic and antimalarial activities . Acetanilide also plays an important role in the synthesis of a number of chemicals as intermediates and precursors .
properties
IUPAC Name |
N-[4-(3-oxo-1,3-diphenylpropyl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-17(25)24-20-12-14-21(15-13-20)29(27,28)23(19-10-6-3-7-11-19)16-22(26)18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGKYGRYVOJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

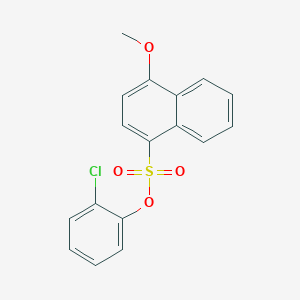

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)
![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
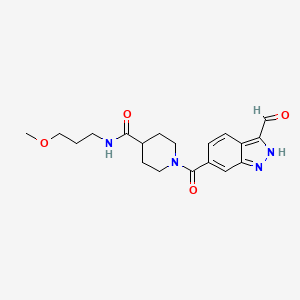
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)


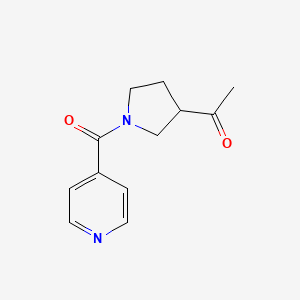
![7-(4-Chlorophenyl)-2-(2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2928670.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)
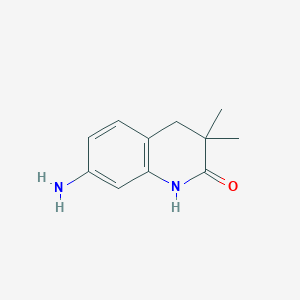
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2928673.png)
